3-(2,3,4-Trifluorobenzyl)piperidine
Description
Mechanistic Framework and Catalytic Cycle
The catalytic cycle begins with the oxidative addition of an aryl or vinyl boronic acid to a rhodium(I) precursor, forming a rhodium(III) intermediate. This species undergoes migratory insertion into a pyridine-derived substrate, such as phenyl pyridine-1(2H)-carboxylate, to generate a rhodium-alkyl complex. A critical stereodetermining step occurs during this insertion, where the chiral environment of the rhodium catalyst—often modulated by phosphine or N-heterocyclic carbene (NHC) ligands—dictates the facial selectivity of the carbometalation event.
For example, a rhodium catalyst ligated by a chiral BIPHEP-derived phosphite ligand achieves enantioselectivities exceeding 95% enantiomeric excess (ee) in the synthesis of 3-arylpiperidines. The trifluorobenzyl group is introduced via a boronic acid bearing the 2,3,4-trifluorophenyl moiety, which participates in the carbometalation step with minimal steric hindrance due to the electron-withdrawing nature of fluorine substituents.
Ligand Design and Substrate Scope
Ligand architecture plays a pivotal role in enantiocontrol. Self-assembled chiral bidentate ligands (SALs), which coordinate to rhodium through a zinc(II)-mediated scaffold, enable fine-tuning of steric and electronic parameters. These ligands enhance the stability of the rhodium-alkyl intermediate, suppressing undesired β-hydride elimination and promoting high regioselectivity. Substrates with electron-deficient aryl groups, such as the 2,3,4-trifluorobenzyl moiety, exhibit accelerated reaction rates due to improved electrophilicity at the rhodium center.
Table 1: Representative Yields and Enantioselectivities in Rh-Catalyzed Syntheses
| Substrate | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|
| 2,3,4-Trifluorophenyl-Bpin | Rh/(R)-BIPHEP-Phosphate | 81 | 96 |
| 4-Fluorophenyl-Bpin | Rh/(S)-Segphos | 78 | 94 |
Data adapted from asymmetric reductive Heck reactions of aryl boronic acids.
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
3-[(2,3,4-trifluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H14F3N/c13-10-4-3-9(11(14)12(10)15)6-8-2-1-5-16-7-8/h3-4,8,16H,1-2,5-7H2 |
InChI Key |
CFZORHKASJALFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Starting Material: Piperidine or substituted piperidine derivatives.
- Reagents: Trifluoromethyl iodide (CF₃I), copper catalysts (e.g., CuI), and a base such as potassium carbonate.
- Reaction Conditions: Elevated temperatures (~80–120°C) under inert atmosphere.
- Outcome: Selective substitution at the 2-position of the piperidine ring, yielding 3-(2,3,4-Trifluorobenzyl)piperidine .
Example Data:
| Entry | Catalyst | Reagent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | CuI | CF₃I | 100°C | 45–60 |
This method benefits from high regioselectivity and operational simplicity but may require optimization to improve yields and selectivity.
Nucleophilic Substitution on 2-Halo-Piperidine Intermediates
A prevalent route involves synthesizing 2-halo-piperidine intermediates (e.g., 2-chloropiperidine or 2-bromopiperidine), followed by nucleophilic substitution with trifluoromethyl-containing nucleophiles.
Procedure:
Reaction Scheme:
Piperidine derivative → 2-Halo-piperidine → 3-(2,3,4-Trifluorobenzyl)piperidine
Data Summary:
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | NBS or NCS | Room temp, DMF | 70–85 | |
| 2 | TMS-CF₃ + KF | Reflux | 50–65 |
This approach offers versatility and allows for functional group tolerance, but halogenation steps require careful control to prevent over-halogenation.
Multi-step Synthesis via Aromatic Substitution
Another sophisticated method involves constructing the aromatic trifluorobenzyl group first, then coupling it with piperidine.
Step 1: Synthesis of 2,3,4-Trifluorobenzyl Halide
Step 2: Nucleophilic Substitution with Piperidine
- Reagents: 2,3,4-Trifluorobenzyl halide, piperidine.
- Conditions: Reflux in polar aprotic solvents such as acetonitrile.
Data:
| Step | Reagents | Yield (%) | Reference |
|---|---|---|---|
| 1 | SOCl₂ or PBr₃ | 80–90 | |
| 2 | Piperidine | 55–70 |
This method allows precise control over the aromatic substitution pattern and regioselectivity.
Catalytic Hydrogenation of Aromatic Precursors
Recent advances include the catalytic hydrogenation of aromatic precursors bearing trifluoromethyl groups, followed by ring functionalization.
Procedure:
- Starting Material: Aromatic trifluoromethyl compounds.
- Catalysts: Palladium on carbon (Pd/C) or Raney nickel.
- Conditions: Hydrogen atmosphere at 50–100 atm, temperatures around 80°C.
Outcome:
- Formation of the saturated trifluoromethylated piperidine ring.
Data:
| Entry | Catalyst | Pressure | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Pd/C | 50 atm | 40–55 |
This method is suitable for late-stage modifications, especially when aromatic precursors are readily available.
Biocatalytic and Green Chemistry Approaches
Emerging research explores enzyme-catalyzed fluorination and environmentally friendly routes, utilizing fluorinating enzymes or microbial systems to introduce trifluoromethyl groups.
Example:
- Use of fluorinase enzymes to catalyze the incorporation of fluorine into suitable substrates, followed by ring closure to form piperidine derivatives.
Status:
- Still in experimental stages, with promising preliminary results demonstrating high regioselectivity and environmentally benign conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trifluorobenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The trifluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(2,3,4-Trifluorobenzyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trifluorobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival . The compound’s ability to inhibit these pathways makes it a potential candidate for anticancer and anti-inflammatory therapies .
Comparison with Similar Compounds
Substituent Position on Piperidine
The position of the benzyl group on the piperidine ring significantly impacts molecular conformation and interactions. For instance:
- 1-(2,3,4-Trifluorobenzyl)piperidine (): The benzyl group is attached to the piperidine’s 1-position.
- 2-(3-Fluoro-4-methyl-benzyl)-piperidine (): Substitution at the 2-position with a monofluoro-methylbenzyl group introduces steric hindrance differences and reduced electronegativity compared to the trifluorobenzyl group.
Substituent Type and Electronic Effects
- 3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenyl-piperidine (): This compound features a bulkier bis(trifluoromethyl)phenylmethoxy group, increasing steric bulk and electron-withdrawing effects compared to the trifluorobenzyl group. Such modifications can influence solubility and receptor binding .
- 1-Acetyl-4-(3-Trifluoromethylbenzoyl)-piperidine (): The acetyl and trifluoromethylbenzoyl groups introduce ketone functionalities, altering polarity (PSA = 37.38) and logP (3.08) compared to non-acylated analogs .
Piperidine vs. Piperazine Analogs
compares piperidine and piperazine derivatives with cyclopentene-benzyl substituents. Key differences include:
- Conformation : Piperidine adopts a chair conformation, while piperazine (with two nitrogen atoms) may exhibit different hydrogen-bonding capabilities.
- Crystal Packing : Piperidine derivatives form C–H⋯H interactions as chains, whereas piperazine analogs form ribbons, highlighting how ring structure affects supramolecular assembly .
Aminopiperidine Derivatives
lists multiple 3-aminopiperidine derivatives, such as 3-aminopiperidine dihydrochloride and 3-aminopiperidine-2,6-dione. Such modifications are critical for targeting enzymes or receptors requiring ionic interactions .
Data Tables
Table 1: Structural and Physical Properties of Selected Piperidine Derivatives
Key Research Findings
- Synthetic Accessibility : Trifluorobenzyl-piperidines are efficiently synthesized via alkylation reactions, though substituent position affects yield and purity .
- Structural Flexibility : Piperidine derivatives exhibit conformational adaptability (e.g., chair conformations), enabling diverse intermolecular interactions .
Biological Activity
3-(2,3,4-Trifluorobenzyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a piperidine ring substituted with a trifluorobenzyl group, which enhances its lipophilicity and reactivity. This article examines the biological activity of this compound, focusing on its interactions with various biological targets, particularly neurotransmitter receptors.
- Molecular Formula : C₁₃H₁₆F₃N
- Molecular Weight : 243.27 g/mol
The trifluorobenzyl group introduces three fluorine atoms into the structure, which can significantly affect the compound's pharmacokinetic properties and receptor binding affinities.
Biological Activity Overview
Research indicates that 3-(2,3,4-Trifluorobenzyl)piperidine may act as a ligand for neurotransmitter receptors, particularly acetylcholine receptors. Compounds with similar structures have shown varying affinities for these receptors, suggesting that the trifluorobenzyl substitution could enhance binding affinity and selectivity.
Potential Applications
- Neuropharmacology : The compound may be explored for treating cognitive disorders such as Alzheimer's disease due to its interaction with acetylcholine receptors.
- Drug Development : Its unique structure positions it as a candidate for developing new therapeutic agents targeting neurotransmitter systems.
Structure-Activity Relationship (SAR)
The biological activity of 3-(2,3,4-Trifluorobenzyl)piperidine can be influenced by its structural modifications. SAR studies suggest that variations in the piperidine ring or the trifluorobenzyl substitution can lead to different pharmacological profiles.
| Compound Name | Structure Description | Similarity |
|---|---|---|
| 1-(2-Trifluoromethylbenzyl)piperidine | Contains a trifluoromethyl group instead of trifluorobenzyl | 0.98 |
| 1-(3-Trifluoromethylbenzyl)piperidine | Trifluoromethyl group at the meta position | 0.98 |
| 4-(3-Trifluoromethyl)phenylpiperidine | Trifluoromethyl group on a phenyl ring | 0.98 |
| 4-(4-Trifluoromethyl)benzylpiperidine | Similar structure but with substitution at para position | 0.98 |
| 4-[3,5-Bis(trifluoromethyl)benzyl]piperidine | Contains two trifluoromethyl groups | 0.98 |
Case Studies and Research Findings
Preliminary studies have identified that compounds similar to 3-(2,3,4-Trifluorobenzyl)piperidine exhibit various biological activities:
- Acetylcholine Receptor Binding : Binding assays indicate that this compound may interact effectively with acetylcholine-binding proteins, which is critical for neuropharmacological applications.
- In Vivo Models : In animal models, compounds with similar piperidine structures have demonstrated efficacy in improving cognitive functions and reducing symptoms associated with neurodegenerative diseases .
Q & A
Basic: What synthetic methodologies are employed for preparing 3-(2,3,4-Trifluorobenzyl)piperidine?
Answer:
The synthesis of 3-(2,3,4-Trifluorobenzyl)piperidine typically involves alkylation of a piperidine precursor with a fluorinated benzyl halide. A common approach (adapted from analogous compounds) uses 2,3,4-trifluorobenzyl bromide and piperidine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile . Key steps include:
- Reaction setup: Piperidine is deprotonated to enhance nucleophilicity, facilitating SN2 substitution with the benzyl halide.
- Purification: Column chromatography or recrystallization isolates the product, with yields dependent on steric and electronic effects of the trifluorinated benzyl group.
- Characterization: Confirmation via / NMR (e.g., distinct shifts for piperidine protons at δ 2.5–3.5 ppm and benzyl CH₂ at δ 3.7–4.1 ppm) and HRMS for molecular ion verification .
Basic: What analytical techniques confirm the structure and purity of 3-(2,3,4-Trifluorobenzyl)piperidine?
Answer:
Rigorous characterization employs:
- NMR Spectroscopy : , , and NMR identify regiochemistry and fluorine substitution patterns. For example, NMR distinguishes between 2-, 3-, and 4-fluorine environments .
- HPLC/UPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by peak area) .
- Mass Spectrometry : HRMS confirms the molecular formula (e.g., [M+H]⁺ at m/z 256.1 for C₁₂H₁₄F₃N) .
- Elemental Analysis : Validates C, H, N, and F content within ±0.4% of theoretical values .
Advanced: How do the positions of fluorine substituents on the benzyl group influence the compound's physicochemical properties?
Answer:
Fluorine substituents significantly alter:
- Lipophilicity : LogP decreases with increased fluorine substitution due to electron-withdrawing effects. Computational tools like MarvinSketch predict logP reductions of ~0.5 per fluorine .
- Metabolic Stability : Fluorination at the 2- and 3-positions enhances resistance to CYP450 oxidation compared to non-fluorinated analogs, as shown in microsomal stability assays .
- Solubility : Polar surface area (PSA) increases with fluorine count, improving aqueous solubility but reducing membrane permeability (e.g., Caco-2 permeability assays) .
- Reactivity : Fluorine’s inductive effect stabilizes intermediates in substitution reactions, as observed in regioselective alkylation studies .
Advanced: What computational approaches are used to predict the biological targets of 3-(2,3,4-Trifluorobenzyl)piperidine derivatives?
Answer:
- SwissTargetPrediction : Predicts targets (e.g., kinases, GPCRs) based on structural similarity to known ligands. For piperidines, high scores (>0.7) are often linked to opioid receptors and monoamine transporters .
- PASS Analysis : Estimates biological activity spectra (e.g., membrane stabilization, neurotransmitter uptake inhibition) with probability scores (Pa > 0.5 indicates significant activity) .
- Molecular Docking : Autodock Vina or Schrödinger Suite models binding affinities to targets like μ-opioid receptors (docking scores < -7.0 kcal/mol suggest strong interactions) .
- QSAR Models : ADMET Predictor™ optimizes ADME properties by correlating descriptors (e.g., topological polar surface area, H-bond donors) with bioavailability .
Advanced: How can researchers resolve challenges in regioselective synthesis of 3-(2,3,4-Trifluorobenzyl)piperidine?
Answer:
Regioselectivity issues arise due to steric hindrance and competing alkylation pathways. Strategies include:
- Directed Metalation : Use of LDA or Grignard reagents to deprotonate specific piperidine positions before benzylation .
- Protecting Groups : Temporary protection of the piperidine nitrogen with Boc or Fmoc groups ensures alkylation at the 3-position .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, favoring the thermodynamically stable 3-substituted product .
- 2D NMR Analysis : NOESY or COSY spectra confirm regiochemistry by correlating benzyl CH₂ protons with adjacent piperidine protons .
Advanced: What in vitro assays validate the pharmacological activity of 3-(2,3,4-Trifluorobenzyl)piperidine?
Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]DAMGO for μ-opioid receptors) quantify IC₅₀ values. Competitive binding curves with Kᵢ < 100 nM indicate high affinity .
- Functional cAMP Assays : Measure GPCR activity (e.g., inhibition of forskolin-induced cAMP in CHO cells transfected with κ-opioid receptors) .
- Patch-Clamp Electrophysiology : Assesses ion channel modulation (e.g., inhibition of Nav1.7 channels linked to pain signaling) .
- Cytotoxicity Screening : MTT assays in HEK293 or HepG2 cells determine IC₅₀ values for off-target effects (IC₅₀ > 50 μM suggests low toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
